6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

Description

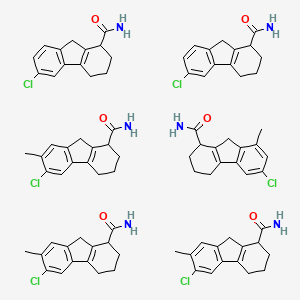

The compounds 6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide share a common fluorene-carboxamide scaffold but differ in substituent placement. The fluorene core consists of two fused benzene rings with a five-membered bridging ring, while the carboxamide group and chloro/methyl substituents modulate physicochemical and biological properties. Key structural distinctions include:

- 6-chloro-7-methyl-: Chlorine at position 6 and methyl at position 5.

- 6-chloro-8-methyl-: Chlorine at position 6 and methyl at position 6.

Properties

CAS No. |

80748-21-6 |

|---|---|

Molecular Formula |

C88H92Cl6N6O6 |

Molecular Weight |

1542.4 g/mol |

IUPAC Name |

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |

InChI |

InChI=1S/4C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |

InChI Key |

VFCBJFRAECKYNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Starting Materials and Precursors

- Aromatic precursors such as fluorene derivatives, substituted phenyl compounds, or carbazole intermediates are used.

- Chlorination reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate selective chlorination at the 6-position.

- Methylation is achieved via methyl halides (e.g., methyl iodide, methyl bromide) or methylating agents like dimethyl sulfate under basic conditions.

- Amidation involves converting carboxylic acids or esters into amides using ammonia or primary amines in the presence of coupling agents.

Stepwise Synthesis Pathway

The synthesis can be summarized into the following key steps:

Step 1: Formation of the Fluorene Core

- Cyclization of biphenyl derivatives or related precursors is performed under Friedel-Crafts or intramolecular cyclization conditions to generate the fluorene skeleton.

- Example: Friedel-Crafts alkylation using aluminum chloride (AlCl₃) with appropriate alkyl halides.

Step 2: Selective Chlorination at the 6-Position

- Chlorination is achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to selectively substitute at the 6-position.

- Reaction conditions are optimized to prevent overchlorination or substitution at undesired positions.

Step 3: Methylation at the 7- or 8-Position

- Methyl groups are introduced via electrophilic aromatic substitution using methyl halides in the presence of bases such as potassium carbonate (K₂CO₃).

- Regioselectivity is controlled through directing effects of existing substituents.

Step 4: Carboxylation and Conversion to Carboxamide

- The fluorene derivative is oxidized to introduce a carboxylic acid group, often via oxidation of the methyl side chain using reagents like potassium permanganate (KMnO₄) or chromic acid.

- The acid is then converted into the corresponding amide through amidation with ammonia or primary amines under dehydrating conditions, often employing coupling agents like dicyclohexylcarbodiimide (DCC).

Specific Preparation Method from Patent Literature

A notable method described in patent EP2768807B1 involves the following:

- Preparation of the key intermediate: Reacting 4-chloroaniline with ethyl 3-bromo-2-oxo-cyclohexanecarboxylate under reflux in ethanol yields a cyclized intermediate.

- Chlorination and cyclization: Subsequent chlorination and cyclization steps afford the fluorene core with substitution at the 6-position.

- Methylation and amidation: Methylation at the desired position followed by oxidation and amidation yields the target compound.

This process emphasizes the importance of regioselectivity, controlled reaction conditions, and purification steps such as recrystallization to achieve high purity.

Data Tables and Reaction Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | AlCl₃, biphenyl derivatives | Reflux, inert atmosphere | Variable | Forms fluorene core |

| Chlorination | NCS, chlorinating solvent | 0-25°C, controlled addition | ~80% | Selective at 6-position |

| Methylation | Methyl halide, K₂CO₃ | Reflux, polar aprotic solvent | 70-85% | Regioselective methylation |

| Oxidation | KMnO₄, CrO₃ | Reflux, aqueous medium | 60-75% | Converts side chains to acids |

| Amidation | NH₃ or primary amine | Reflux, DCC or EDC coupling | 80-90% | Final step to form carboxamide |

Notes on Optimization and Challenges

- Regioselectivity: Achieving substitution at specific positions (6, 7, or 8) requires careful control of reaction conditions and choice of reagents.

- Purity: Recrystallization and chromatography are essential for removing regioisomers and byproducts.

- Yield enhancement: Use of microwave-assisted synthesis and flow chemistry has been explored to improve yields and reduce reaction times.

Recent Research Discoveries

Recent advances include:

- Catalytic methods: Use of transition metal catalysts (e.g., Pd, Cu) for direct C–H activation to introduce substituents regioselectively.

- Green chemistry approaches: Employing solvent-free or aqueous conditions to reduce environmental impact.

- Biocatalytic methods: Enzymatic transformations for selective functionalization, though still in early stages.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various types of chemical reactions, including:

Oxidation: The fluorene ring can be oxidized to form fluorenone derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorene compounds .

Scientific Research Applications

These compounds have a wide range of scientific research applications:

Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific compound and its application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methyl and chloro substituents influence molecular weight, hydrophobicity (LogP), and steric effects.

Table 1: Estimated Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Rotatable Bonds | Rings |

|---|---|---|---|---|---|---|

| 6-chloro-7-methyl-fluorene-carboxamide | ~252.7 | ~2.8 | 1 (amide carbonyl) | 1 (amide NH) | 2 | 3 |

| 6-chloro-8-methyl-fluorene-carboxamide | ~252.7 | ~2.8 | 1 | 1 | 2 | 3 |

| 6-chloro-fluorene-carboxamide | ~238.6 | ~2.3 | 1 | 1 | 2 | 3 |

Key Observations :

- Methylated derivatives exhibit higher molecular weight and LogP compared to the non-methylated compound, suggesting increased hydrophobicity.

- Substituent position (7 vs.

Structural Similarity and Clustering

Computational similarity metrics, such as the Tanimoto coefficient (based on Morgan fingerprints), reveal high structural similarity among the three compounds due to shared scaffolds. However, methyl placement introduces subtle differences:

- 6-chloro-7-methyl- and 6-chloro-8-methyl- may show lower pairwise similarity (~0.85–0.90 Tanimoto) compared to their similarity with the non-methylated compound (~0.92–0.95) .

- Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) suggests that methylated isomers may cluster separately due to divergent modes of action, while the non-methylated compound could form a distinct group .

Protein-Target Interactions

- Steric Effects : Methyl groups at positions 7 or 8 may interfere with binding to residues like Met7 in PERK inhibitors. For example, a methyl group at position 7 could reduce contact area (<10 Ų), diminishing activity, whereas position 8 may avoid such steric clashes .

- Docking Variability: Minor structural changes (e.g., methyl position) can significantly alter docking scores. In molecular dynamics simulations, even small substituent shifts disrupt ligand-residue interactions, as seen in benzazepine derivatives .

Bioactivity and Pharmacological Potential

- Methyl Substituent : Position-dependent effects on bioactivity are evident in analogs like SKF 83959 (6-chloro-3-methyl-benzazepine), where methyl placement correlates with dopamine receptor affinity .

Biological Activity

The compounds 6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide , 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide , and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide are derivatives of tetrahydrofluorene characterized by a bicyclic structure containing a nitrogen atom. Their unique structural features, including the presence of chloro and methyl groups along with a carboxamide functional group, suggest potential biological activities that warrant investigation.

Structural Overview

These compounds share a common molecular framework but differ in the position of the methyl group. The molecular weights of these compounds vary slightly but are generally in the range of 1804.2 g/mol for the 7-methyl derivative. The presence of the carboxamide group is particularly significant as it can participate in various biochemical reactions.

| Compound Name | Molecular Weight (g/mol) | Methyl Position |

|---|---|---|

| 6-Chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide | 1804.2 | 7 |

| 6-Chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide | TBD | 8 |

| 6-Chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide | TBD | None |

Biological Activity

Preliminary studies indicate that these compounds may exhibit a variety of biological activities:

Anticancer Activity

Research has shown that similar compounds can act as inhibitors of histone deacetylases (HDACs), particularly HDAC6. Inhibitors of HDAC6 are being explored for their potential in treating various cancers and neurodegenerative diseases due to their role in regulating gene expression and cellular processes.

Case Study: HDAC Inhibition

In a study evaluating the inhibitory activity against human HDACs, compounds structurally related to those discussed showed significant potency. For instance:

- Inhibition Potency : Compounds exhibited IC50 values in the low nanomolar range.

- Selectivity : Some derivatives demonstrated selectivity for HDAC6 over HDAC1.

Neuroprotective Effects

Given the involvement of HDAC6 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, these compounds may also possess neuroprotective properties. By modulating histone acetylation status in neurons, they could potentially mitigate neuroinflammation and promote neuronal survival.

Synthesis Methods

The synthesis of these compounds typically involves multi-step organic reactions that allow for precise control over functional groups and stereochemistry. Common methods include:

- Nucleophilic Substitution : Introducing the chloro group.

- Amidation Reactions : Forming the carboxamide functional group.

- Cyclization Techniques : Creating the bicyclic structure.

Comparative Analysis with Related Compounds

To better understand the biological activity of these fluorene derivatives, it is useful to compare them with other structurally similar compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 6-Chloroquinoline | Aromatic ring with chlorine | Antibacterial properties |

| 7-Methylbenzo[b]thiophene | Thiophene ring | Used in organic electronics |

This comparative analysis highlights how variations in structure can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.